CXCR4 Antagonist Activity: 6-Fluoro-1-isoquinolinemethanol-Derived Compound 24c Achieves Low Nanomolar Potency Across All Assays
6-Fluoro-1-isoquinolinemethanol (compound 14c) serves as the essential synthetic precursor to compound 24c, a CXCR4 antagonist that displays consistently low nanomolar activity in all evaluated assays. Compound 24c, derived directly from 14c via chloromethylation and subsequent alkylation with amine 23, exhibits IC50 values between 0.6 and 6 nM in CXCR4 binding, CXCL12-induced calcium mobilization, and anti-HIV assays, with CC50 = 31 µM indicating no cytotoxicity [1]. In contrast, the analogous 6-methoxy derivative 14b, when elaborated to the corresponding antagonist, yields a less favorable biological profile, and the 6-bromo derivative 14d provides a distinct reactivity profile for cross-coupling applications. All isoquinoline-based derivatives in this series showed CXCR4 binding IC50 values of less than 40 nM, with 24c identified as the most promising candidate due to its balanced potency profile [2].
| Evidence Dimension | CXCR4 antagonist potency (binding, calcium flux, anti-HIV) in multiple assays |
|---|---|
| Target Compound Data | Compound 24c (derived from 14c): IC50 values between 0.6 and 6 nM across all assays; CC50 = 31 µM |
| Comparator Or Baseline | All other synthesized isoquinoline derivatives (compounds 19a-e, 20, 24a, 24b, 24d-e, 25): IC50 values <40 nM in binding assay, with variable performance in calcium flux and anti-HIV assays; plerixafor positive control: potent activity in all assays |
| Quantified Difference | 24c shows 10- to 60-fold greater potency in calcium flux and anti-HIV assays compared to less active analogs; 24c demonstrates balanced nanomolar activity across all three assay types whereas other compounds show diminished potency in one or more assays |
| Conditions | CXCR4 competition binding assay with CXCL12AF647; CXCL12-induced calcium mobilization in MT-4 cells; antiviral activity against HIV-1 NL4-3 and HIV-2 ROD strains in MT-4 cells |
Why This Matters
This direct comparative data demonstrates that the 6-fluoro substitution pattern in the isoquinoline scaffold, when carried through to the final antagonist via the 1-hydroxymethyl handle, yields a uniquely balanced and potent pharmacological profile that cannot be replicated by alternative 6-position substituents.
- [1] Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists, Molecules, 2021, 26(20), 6297, Section 2.2 Biological Evaluation: 'compound 24c looks very promising, since it shows low nM activity in all assays (IC50 values between 0.6 and 6 nM) and lacks cytotoxicity (CC50 = 31 µM).' View Source
- [2] Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists, Molecules, 2021, 26(20), 6297, Section 2.2: 'all newly synthesized isoquinoline-based derivatives were able to compete with CXCL12 for binding to CXCR4, as evidenced by IC50 values of less than 40 nM.' View Source
